molecular formula C9H15Br2FO2 B12551661 5-Nonanone, 1,1-dibromo-1-fluoro-2-hydroxy- CAS No. 183737-62-4

5-Nonanone, 1,1-dibromo-1-fluoro-2-hydroxy-

Cat. No.: B12551661
CAS No.: 183737-62-4
M. Wt: 334.02 g/mol
InChI Key: CRCNBYQAOZAYFH-UHFFFAOYSA-N
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Description

5-Nonanone, 1,1-dibromo-1-fluoro-2-hydroxy- is a chemical compound with the molecular formula C9H16Br2FO2 It is a derivative of nonanone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nonanone, 1,1-dibromo-1-fluoro-2-hydroxy- typically involves the bromination and fluorination of nonanone derivatives. One common method includes the reaction of nonanone with bromine and fluorine reagents under controlled conditions. The hydroxyl group is introduced through a subsequent reaction with a suitable hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nonanone, 1,1-dibromo-1-fluoro-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Compounds with new functional groups replacing bromine or fluorine.

Scientific Research Applications

5-Nonanone, 1,1-dibromo-1-fluoro-2-hydroxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nonanone, 1,1-dibromo-1-fluoro-2-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form specific interactions with these targets, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone

Uniqueness

5-Nonanone, 1,1-dibromo-1-fluoro-2-hydroxy- is unique due to the combination of bromine, fluorine, and hydroxyl groups on the nonanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

183737-62-4

Molecular Formula

C9H15Br2FO2

Molecular Weight

334.02 g/mol

IUPAC Name

1,1-dibromo-1-fluoro-2-hydroxynonan-5-one

InChI

InChI=1S/C9H15Br2FO2/c1-2-3-4-7(13)5-6-8(14)9(10,11)12/h8,14H,2-6H2,1H3

InChI Key

CRCNBYQAOZAYFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCC(C(F)(Br)Br)O

Origin of Product

United States

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